2-(Cyclohexylmethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white crystalline powder with a molecular formula of C13H24O2 and a molecular weight of 212.33 g/mol. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)pentanoic acid can be achieved through various methods. One common approach involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The resulting compound undergoes hydrolysis and decarboxylation to yield the desired carboxylic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves bulk manufacturing processes that ensure high purity and yield. These methods typically include the use of advanced synthesis techniques and purification steps to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(Cyclohexylmethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism by which 2-(Cyclohexylmethyl)pentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can modulate enzyme activities, influence metabolic processes, and interact with cellular receptors. Detailed studies are required to fully elucidate its mechanism of action and the pathways involved .
Comparison with Similar Compounds
Biological Activity
2-(Cyclohexylmethyl)pentanoic acid, with the CAS number 161089-94-7, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H24O2
- Molecular Weight : 212.33 g/mol
- Structural Features : The compound features a pentanoic acid backbone with a cyclohexylmethyl substituent, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways.
Target Receptors
Research indicates that compounds in its class can bind to multiple receptors, affecting various physiological processes. The specific receptors targeted by this compound remain to be fully elucidated but may include:
- G-protein coupled receptors (GPCRs)
- Nuclear hormone receptors
Biochemical Pathways
The compound may influence several biochemical pathways:
- Inflammatory Response : It has been suggested that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : Potential to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies suggest that it may inhibit microbial growth, although specific mechanisms require further investigation.
Biological Activities
The biological activities associated with this compound include:
Activity Type | Description |
---|---|
Antiviral | Inhibits viral replication in vitro; further studies needed for specifics. |
Anti-inflammatory | Reduces inflammation markers in cellular models. |
Antimicrobial | Exhibits activity against certain bacterial strains; efficacy varies. |
Antioxidant | Scavenges free radicals; protects cellular integrity. |
Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.
-
Case Study on Anti-inflammatory Properties :
- A study demonstrated that similar compounds reduced levels of TNF-alpha and IL-6 in macrophages, suggesting a potential pathway for anti-inflammatory action.
- Reference : Research indicates that indole derivatives can modulate immune responses through receptor interactions .
-
Antimicrobial Activity Assessment :
- In vitro tests showed that structurally similar acids inhibited the growth of Gram-positive bacteria, indicating potential antimicrobial properties.
- Further exploration is necessary to confirm these effects specifically for this compound.
-
Oxidative Stress Mitigation :
- Studies have shown that compounds with similar structures can protect against oxidative damage by enhancing antioxidant enzyme activity.
- This suggests a possible protective role in cellular environments exposed to oxidative stressors.
Discussion
The biological activity of this compound presents promising avenues for therapeutic applications, particularly in inflammation and microbial infections. However, comprehensive studies are needed to clarify its mechanisms of action and efficacy in vivo.
Future Research Directions
Further research should focus on:
- Detailed mechanism studies to identify specific molecular targets.
- Clinical trials to assess therapeutic efficacy and safety.
- Exploration of structure-activity relationships to optimize the compound's biological profile.
Properties
IUPAC Name |
2-(cyclohexylmethyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h10-11H,2-9H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRLVQNKXUNDHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1CCCCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.